molecular formula C14H16N2O5S B14033171 2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate

2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B14033171
M. Wt: 324.35 g/mol
InChI Key: PLSNECYWWBYAIL-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate is a pyrimidine derivative featuring a methoxy group at position 2, a keto group at position 6, and a 4-methylbenzenesulfonate (tosyl) ethyl ester substituent at position 4 of the pyrimidine ring. The compound’s structure combines a heterocyclic core with a sulfonate ester moiety, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H16N2O5S

Molecular Weight

324.35 g/mol

IUPAC Name

2-(2-methoxy-6-oxo-1H-pyrimidin-4-yl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H16N2O5S/c1-10-3-5-12(6-4-10)22(18,19)21-8-7-11-9-13(17)16-14(15-11)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,16,17)

InChI Key

PLSNECYWWBYAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC(=O)NC(=N2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of a catalyst. A green and efficient method for synthesizing dihydropyrimidinone analogs involves using Montmorillonite-KSF as a reusable and heterogeneous catalyst . This method offers high yields and short reaction times under solvent-free conditions .

Chemical Reactions Analysis

2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain enzymes and receptors, inhibiting their activity and leading to cytotoxic effects on cancer cells . Molecular docking studies have been performed to understand its binding mode and interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate
  • Structure : Replaces the pyrimidine ring with an imidazole core and introduces a nitro group and styryl substituent.
  • Synthesis : Synthesized via reaction of imidazole derivatives with p-toluenesulfonyl chloride and triethylamine in dichloromethane .
2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate
  • Structure : Features an extended ethoxy chain between the sulfonate ester and the aromatic group.
  • Application : Used in the synthesis of complex pharmaceuticals, achieving an 83% yield in a coupling reaction with cesium carbonate as a base .
  • Key Difference : The longer chain may improve solubility in polar aprotic solvents compared to the shorter ethyl linker in the target compound.

Pyrimidine-Based Analogs

N-{2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-6-oxo-1,6-dihydropyrimidin-4-yl}-4-methylbenzenesulfonamide
  • Structure : Replaces the ethyl sulfonate ester with a sulfonamide group and introduces a hydrazinyl-benzylidene substituent.
  • Property : Sulfonamide groups generally exhibit lower reactivity in substitution reactions compared to sulfonate esters, which could enhance hydrolytic stability .
N-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)formamide
  • Structure : Substitutes the sulfonate ethyl ester with a formamide group.
  • Crystallography : Forms hydrogen-bonded sheets with R(2)²(8) and R(6)⁴(28) ring motifs, suggesting strong intermolecular interactions absent in the sulfonate-containing target compound .
4-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)benzonitrile (BP 14270)
  • Structure : Features a benzonitrile substituent instead of the sulfonate ethyl group.
  • Implication : The electron-withdrawing nitrile group may reduce electron density on the pyrimidine ring, altering reactivity in electrophilic substitutions compared to the electron-donating methoxy group in the target compound .

Discussion of Functional Group Impact

  • Sulfonate Esters vs. Sulfonamides : Sulfonate esters (target compound, ) are more reactive toward nucleophiles (e.g., amines, alcohols) than sulfonamides (), making them preferable in prodrug design or as leaving groups.
  • Methoxy vs. Nitro Groups : Methoxy groups (electron-donating) stabilize the pyrimidine ring, while nitro groups (electron-withdrawing, ) increase electrophilicity, affecting regioselectivity in further reactions.
  • Crystallographic Behavior : The absence of a sulfonate group in N-(2-Methoxy-6-oxo-pyrimidin-4-yl)formamide allows for dense hydrogen-bonded networks, whereas the bulky tosyl group in the target compound may hinder such interactions .

Biological Activity

2-(2-Methoxy-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature, including its mechanism of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H15N3O4S
  • Molecular Weight : 301.34 g/mol

Structural Features

The compound features a pyrimidine ring fused with a sulfonate group, which is known to enhance solubility and bioavailability. The methoxy and methyl groups contribute to its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance:

  • Case Study : A study demonstrated that pyrimidine derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The mechanism was attributed to interference with bacterial DNA synthesis .

Anticancer Properties

Pyrimidine derivatives are also being explored for their anticancer potential.

  • Mechanism of Action : The compound may inhibit specific enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to apoptosis in cancer cells.
  • Case Study : In vitro studies have shown that related compounds induce cell cycle arrest in cancer cell lines such as HeLa and MCF-7, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Recent studies have suggested that the compound possesses anti-inflammatory properties.

  • Research Findings : In an animal model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating a potential mechanism for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Concentration (µg/mL) Effect Observed
AntimicrobialStaphylococcus aureus100Growth inhibition
AntimicrobialEscherichia coli100Growth inhibition
AnticancerHeLa (cervical cancer)50Cell cycle arrest
AnticancerMCF-7 (breast cancer)50Induction of apoptosis
Anti-inflammatoryMouse model-Reduced cytokine levels

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